2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16325944
InChI: InChI=1S/C23H19N3O4/c27-20(24-12-11-15-6-5-13-30-15)14-25-21-16-7-1-2-8-17(16)23(29)26(21)19-10-4-3-9-18(19)22(25)28/h1-10,13,21H,11-12,14H2,(H,24,27)
SMILES:
Molecular Formula: C23H19N3O4
Molecular Weight: 401.4 g/mol

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide

CAS No.:

Cat. No.: VC16325944

Molecular Formula: C23H19N3O4

Molecular Weight: 401.4 g/mol

* For research use only. Not for human or veterinary use.

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide -

Specification

Molecular Formula C23H19N3O4
Molecular Weight 401.4 g/mol
IUPAC Name 2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(furan-2-yl)ethyl]acetamide
Standard InChI InChI=1S/C23H19N3O4/c27-20(24-12-11-15-6-5-13-30-15)14-25-21-16-7-1-2-8-17(16)23(29)26(21)19-10-4-3-9-18(19)22(25)28/h1-10,13,21H,11-12,14H2,(H,24,27)
Standard InChI Key WFNPUAMZARGBTQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCCC5=CC=CO5

Introduction

Structural Characteristics

Compounds in the isoindole and quinazoline classes typically exhibit a range of biological activities due to their structural complexity. The presence of dioxo, dihydro, and acetamide functionalities in these molecules can influence their chemical reactivity and potential biological interactions.

Functional GroupPotential Biological Impact
DioxoContributes to chemical reactivity and potential biological activity
DihydroEnhances structural flexibility and interaction capabilities
AcetamideMay participate in hydrogen bonding, affecting solubility and bioavailability

Synthesis and Chemical Reactivity

The synthesis of isoindole and quinazoline derivatives often involves multi-step organic reactions, including cyclization and functional group modifications. Common synthetic routes may include:

  • Cyclization reactions to form the isoindoloquinazoline core.

  • Functional group modifications to introduce side chains like the furan-2-yl ethyl group.

These reactions are typically optimized for yield and purity using techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

Potential Applications

Compounds with similar structures have shown promise in various fields, including pharmaceuticals, due to their potential biological activities. These activities can range from anti-inflammatory effects to anticancer properties, depending on the specific functional groups present.

Potential ApplicationRelevant Biological Activity
Anti-inflammatory agentsInhibition of specific enzymes or pathways
Anticancer agentsInhibition of cell growth or induction of apoptosis

Research Findings and Future Directions

While specific research findings on 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide are not available, compounds with similar structures have been studied extensively. For instance, isoindole derivatives have shown antimitotic activity against human tumor cells, highlighting their potential in cancer therapy .

Future research should focus on synthesizing and characterizing this specific compound to explore its pharmacological properties and potential therapeutic applications. Techniques such as molecular docking and in vitro assays can provide insights into its biological activity and safety profile.

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